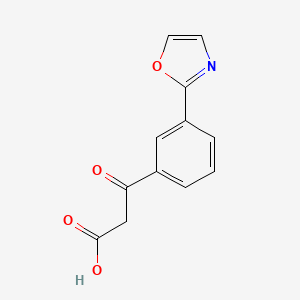













|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9](Cl)=[O:10].[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:26]=[CH:25][CH:24]=[C:20]([C:21]([OH:23])=O)[CH:19]=1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[CH3:50][O:51][CH:52]([O:55][CH3:56])[CH2:53][NH2:54]>CN(C=O)C.O>[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[C:8]([C:9](=[O:10])[CH2:18][C:17]([OH:27])=[O:16])[CH:12]=[CH:13][CH:14]=1.[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:26]=[CH:25][CH:24]=[C:20]([C:21]([NH:54][CH2:53][CH:52]([O:55][CH3:56])[O:51][CH3:50])=[O:23])[CH:19]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=NC=C1)C=1C=C(C(=O)Cl)C=CC1
|
|
Name
|
|
|
Quantity
|
5.83 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(C(=O)O)=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
7.83 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
9.78 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
4.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared by the following sequence
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with 5% aqueous citric acid, sat. NaHCO3-solution and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=NC=C1)C=1C=C(C=CC1)C(CC(=O)O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC=C1)C(=O)NCC(OC)OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |